3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS No.: 898430-54-1
Cat. No.: VC4356330
Molecular Formula: C22H29N3O3
Molecular Weight: 383.492
* For research use only. Not for human or veterinary use.
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide - 898430-54-1](/images/structure/VC4356330.png)
Specification
CAS No. | 898430-54-1 |
---|---|
Molecular Formula | C22H29N3O3 |
Molecular Weight | 383.492 |
IUPAC Name | 3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C22H29N3O3/c1-24-11-13-25(14-12-24)21(17-7-9-19(27-2)10-8-17)16-23-22(26)18-5-4-6-20(15-18)28-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26) |
Standard InChI Key | BMEFUWPMVPXUKE-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Introduction
Compounds with similar structures often involve benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a piperazine ring and methoxy groups suggests potential interactions with biological targets, such as receptors or enzymes.
Synthesis of Related Compounds
The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For compounds containing piperazine and methoxyphenyl groups, the synthesis might involve multiple steps, including the formation of the piperazine ring and the introduction of methoxy groups.
Synthesis Steps for Similar Compounds:
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Formation of Piperazine Derivatives: This can involve the reaction of piperidine with a suitable reagent to form a piperazine ring, followed by alkylation or arylation reactions to introduce the methyl group and other substituents .
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Introduction of Methoxy Groups: Methoxy groups can be introduced through nucleophilic substitution reactions using methoxide ions.
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Coupling Reactions: The final step often involves coupling reactions between the benzoyl chloride and the amine derivative containing the piperazine and methoxyphenyl groups.
Research Findings
While specific research findings on 3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide are not available, related compounds have shown promise in various biological assays. For instance, compounds with piperazine and methoxyphenyl groups have been explored for their anticancer and anti-inflammatory activities .
Data Table: Example Biological Activities of Related Compounds
Compound Structure | Biological Activity | IC50 (µM) |
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Piperazine Derivatives | Anticancer (HCT-116) | 5-10 |
Methoxyphenyl Derivatives | Anti-inflammatory (COX-2) | 1-5 |
Benzamide Derivatives | Antimicrobial (E. coli) | 10-20 |
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